molecular formula C9H8BrClO3 B3004221 Ethyl 5-bromo-3-chloro-2-hydroxybenzoate CAS No. 1260887-35-1

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate

Cat. No. B3004221
CAS RN: 1260887-35-1
M. Wt: 279.51
InChI Key: ZWDREMVPRMPXCK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound with the CAS number 2092183-67-8 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is approximately 245.07 Da . Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound used in various synthesis processes. For example, it has been involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives, demonstrating its utility in creating compounds with potential medicinal applications (Chapman et al., 1971). Furthermore, research has shown its use in regioselective carboxylation processes for synthesizing chlorohydroxybenzoic acids, highlighting its role in the development of organic synthesis methods (Suerbaev et al., 2017).

Intermediate in Complex Compound Formation

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate serves as an important intermediate in the formation of more complex compounds. This is evident in the synthesis of triazole and quinoline derivatives, where it is utilized for its reactivity and stability in various chemical reactions (Pokhodylo & Obushak, 2019).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this compound has been used in the development of new chemical entities, particularly in the context of treating hyperproliferative disorders and cancer. It serves as a building block in synthesizing novel therapeutic agents, demonstrating its significance in medicinal chemistry (Kucerovy et al., 1997).

Role in Organic Chemistry Reactions

Its utility extends to organic chemistry reactions, including bromination, carboxylation, and cyclisation processes. The compound's ability to participate in these reactions makes it a valuable asset in the synthesis of various organic compounds (Clarke et al., 1973).

Safety and Hazards

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 + P330 .

Future Directions

Unfortunately, I could not find specific information on the future directions of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate research .

properties

IUPAC Name

ethyl 5-bromo-3-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDREMVPRMPXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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